molecular formula C12H13NO2S3 B3060720 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- CAS No. 70186-54-8

2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-

Cat. No.: B3060720
CAS No.: 70186-54-8
M. Wt: 299.4 g/mol
InChI Key: OKCXLNYKQGLUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- is a highly reactive organic compound belonging to the nitrile family. This compound is characterized by its unique chemical structure, which includes a propenenitrile group, a 4-methylphenylsulfonyl group, and two methylthio groups. Due to its distinctive properties, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- typically involves multiple steps, starting with the reaction of 2-propenenitrile with 4-methylphenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then treated with methylthiolate to introduce the methylthio groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed

  • Oxidation: : The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: : Reduction reactions can produce corresponding amines or alcohols.

  • Substitution: : Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound's reactivity allows it to participate in various biochemical processes, leading to the formation of new chemical entities and the modification of existing ones.

Comparison with Similar Compounds

2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)- is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 2-Propenenitrile, 2-[(3-methylphenyl)sulfonyl]-3,3-bis(methylthio)

  • 2-Propenenitrile, 2-[(2-methylphenyl)sulfonyl]-3,3-bis(methylthio)

These compounds share the same core structure but differ in the position of the methyl group on the phenyl ring, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S3/c1-9-4-6-10(7-5-9)18(14,15)11(8-13)12(16-2)17-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCXLNYKQGLUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(SC)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384806
Record name 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70186-54-8
Record name 2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Propenenitrile, 2-[(4-methylphenyl)sulfonyl]-3,3-bis(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.